1-[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]piperidine-4-carboxamide
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Overview
Description
1-[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]piperidine-4-carboxamide is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Mechanism of Action
Target of Action
The compound, 1-[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]piperidine-4-carboxamide, is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , which suggests that this compound may also interact with various targets.
Mode of Action
Indole derivatives are known to bind to their targets and initiate a series of biochemical reactions . The exact nature of these interactions and the resulting changes would depend on the specific targets involved.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could potentially affect multiple biochemical pathways and have downstream effects on a variety of physiological processes.
Result of Action
Given the broad range of biological activities associated with indole derivatives , it is likely that this compound could have a variety of effects at the molecular and cellular level.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]piperidine-4-carboxamide typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.
Attachment of the Piperidine Ring: The piperidine ring can be introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the indole intermediate.
Formation of the Carboxamide Group:
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable synthetic routes .
Chemical Reactions Analysis
Types of Reactions: 1-[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions with suitable electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products Formed:
Oxidation: Formation of indole-2-carboxylic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
1-[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]piperidine-4-carboxamide has several scientific research applications:
Comparison with Similar Compounds
Indole-3-carboxamide: Shares the indole moiety but differs in the substitution pattern.
Piperidine-4-carboxamide: Contains the piperidine ring and carboxamide group but lacks the indole moiety.
2-methyl-1H-indole derivatives: Similar indole structure with different functional groups.
Uniqueness: 1-[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]piperidine-4-carboxamide is unique due to its combination of the indole moiety, piperidine ring, and carboxamide group, which imparts distinct chemical and biological properties .
Biological Activity
1-[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]piperidine-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
The molecular formula of this compound is C18H23N3O2, with a molecular weight of 313.4 g/mol. The compound features an indole moiety, which is often associated with various bioactive properties.
Biological Activity Overview
The biological activities of this compound can be categorized into several areas:
Antimicrobial Activity
Research indicates that derivatives of indole compounds, including those similar to this compound, exhibit significant antimicrobial properties. For instance, studies have demonstrated that certain indole derivatives can inhibit the growth of Mycobacterium tuberculosis with minimum inhibitory concentrations (MIC) as low as 0.98 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA) .
Anticancer Activity
Indole-based compounds have shown promising results in cancer research. Specific analogs have been reported to preferentially suppress the growth of rapidly dividing cancer cells, such as A549 lung cancer cells, compared to non-tumor fibroblast cells . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Cytotoxicity
While evaluating the cytotoxic effects against various cell lines, some derivatives demonstrated significant antiproliferative activities. For example, compounds related to this class were tested against HepG2 liver cancer cells, showing varying degrees of inhibition .
Mechanistic Insights
The biological activity of this compound may be attributed to its ability to interact with specific biological targets:
Molecular Docking Studies
Molecular docking studies have been utilized to predict the binding affinity of this compound with various proteins involved in disease pathways. These studies indicated that the compound could effectively bind to targets associated with bacterial resistance and cancer cell proliferation .
Case Studies
Several case studies illustrate the effectiveness of indole derivatives in clinical and laboratory settings:
- Antimicrobial Efficacy : A study involving a library of compounds identified several indole derivatives that inhibited Mycobacterium tuberculosis growth significantly. This highlights the potential for developing new antibiotics based on this scaffold .
- Cancer Cell Line Studies : In vitro studies on A549 cells showed that specific modifications to the indole structure enhanced cytotoxicity and selectivity towards cancer cells while sparing normal cells .
Data Tables
Activity Type | Tested Compound | MIC (µg/mL) | Cell Line | Effect |
---|---|---|---|---|
Antimicrobial | Indole derivative | 0.98 | MRSA | Significant inhibition |
Anticancer | Indole derivative | Varies | A549 | Preferential suppression |
Cytotoxicity | Indole derivative | Varies | HepG2 | Significant antiproliferative activity |
Properties
IUPAC Name |
1-[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-11-16(13-4-2-3-5-14(13)19-11)15(21)10-20-8-6-12(7-9-20)17(18)22/h2-5,12,19H,6-10H2,1H3,(H2,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOIFAHJRZQPOBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)CN3CCC(CC3)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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